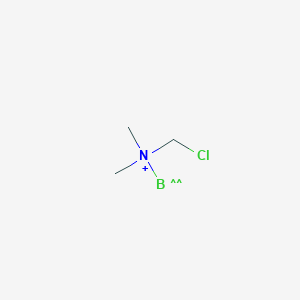
CID 71367001
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 71367001” is a chemical entity listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered attention due to its distinctive chemical structure and reactivity, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 71367001” involves specific chemical reactions and conditions. The detailed synthetic route typically includes the use of precursor chemicals, catalysts, and solvents under controlled temperature and pressure conditions. The exact synthetic pathway may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes to ensure cost-effectiveness and efficiency. This often involves continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 71367001” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents such as oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products can range from simple derivatives to complex molecular structures with enhanced properties.
Scientific Research Applications
Compound “CID 71367001” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Researchers explore its therapeutic potential in treating specific diseases or conditions.
Industry: It finds applications in the production of advanced materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of compound “CID 71367001” involves its interaction with specific molecular targets and pathways These interactions can lead to changes in cellular processes, enzyme activities, or receptor functions
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
Comparison: Compared to similar compounds, “CID 71367001” exhibits unique properties such as higher reactivity, selectivity, or stability. These characteristics make it a valuable compound for specific applications where other compounds may fall short.
Properties
CAS No. |
5353-44-6 |
|---|---|
Molecular Formula |
C3H8BClN+ |
Molecular Weight |
104.37 g/mol |
InChI |
InChI=1S/C3H8BClN/c1-6(2,4)3-5/h3H2,1-2H3/q+1 |
InChI Key |
VLQPFRKNKXWSRY-UHFFFAOYSA-N |
Canonical SMILES |
[B][N+](C)(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















